3-Undecenal, (3E)-
CAS No.: 77928-05-3
Cat. No.: VC16998978
Molecular Formula: C11H20O
Molecular Weight: 168.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 77928-05-3 |
---|---|
Molecular Formula | C11H20O |
Molecular Weight | 168.28 g/mol |
IUPAC Name | (E)-undec-3-enal |
Standard InChI | InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h8-9,11H,2-7,10H2,1H3/b9-8+ |
Standard InChI Key | NFZSRVXWQFKKHZ-CMDGGOBGSA-N |
Isomeric SMILES | CCCCCCC/C=C/CC=O |
Canonical SMILES | CCCCCCCC=CCC=O |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Composition
(3E)-3-Undecene, systematically named (3E)-3-undecene under IUPAC guidelines, is an unsaturated hydrocarbon classified as an alkene. Its CAS Registry Number is 1002-68-2 . The molecular formula corresponds to a molecular mass of . The "E" designation indicates the trans spatial arrangement of substituents around the double bond between carbons 3 and 4.
Stereochemical and Structural Characterization
The compound’s structure is defined by an 11-carbon chain with a double bond commencing at the third carbon. Key identifiers include:
-
InChI:
InChI=1S/C11H22/c1-3-5-7-9-11-10-8-6-4-2/h5,7H,3-4,6,8-11H2,1-2H3/b7-5+
-
InChIKey:
SDTYFWAQLSIEBH-FNORWQNLSA-N
These identifiers confirm the trans configuration and linear chain topology.
Physicochemical Properties
Thermodynamic Parameters
(3E)-3-Undecene exhibits distinct phase-transition properties:
These properties align with trends observed in medium-chain alkenes, where increased chain length elevates boiling points relative to shorter analogs .
Mass Spectrometry
The electron ionization mass spectrum of (3E)-3-Undecene reveals fragmentation patterns consistent with alkenes, including dominant peaks at 55 and 69, corresponding to allylic cleavage products .
Gas Chromatography Retention Indices
Retention indices (Kovats RI) for (3E)-3-Undecene vary with column polarity and temperature:
Column Type | Active Phase | Temperature () | Kovats RI | Reference |
---|---|---|---|---|
Non-polar (Squalane) | Squalane | 100 | 1085 | |
Polar (PEG 4000) | PEG 4000 | 100 | 1146 |
These indices facilitate compound identification in complex mixtures, such as petroleum derivatives or synthetic intermediates.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume